molecular formula C17H16N2O3 B2690501 N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide CAS No. 1436277-42-7

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide

Cat. No.: B2690501
CAS No.: 1436277-42-7
M. Wt: 296.326
InChI Key: WTKPCEHTTRQOEJ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is an organic compound with a complex structure that includes a benzamide core, a cyanomethyl group, and an ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(2-ethoxyphenoxy)benzoic acid with cyanomethylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-(2-methoxyphenoxy)benzamide
  • N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzoic acid
  • N-(Cyanomethyl)-2-(2-ethoxyphenoxy)aniline

Uniqueness

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKPCEHTTRQOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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